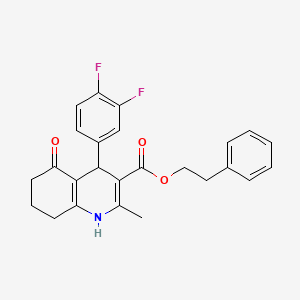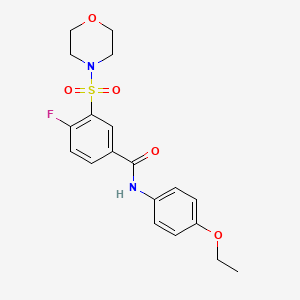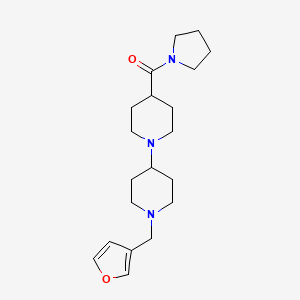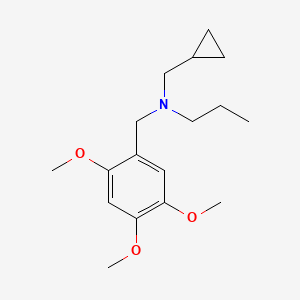![molecular formula C9H14N2O3S2 B4944629 N-methyl-4-[(propylamino)sulfonyl]-2-thiophenecarboxamide](/img/structure/B4944629.png)
N-methyl-4-[(propylamino)sulfonyl]-2-thiophenecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-methyl-4-[(propylamino)sulfonyl]-2-thiophenecarboxamide is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. It is commonly referred to as PMSF, which is an abbreviation for its chemical name. PMSF is a white crystalline powder that is soluble in water and organic solvents.
作用機序
The mechanism of action of PMSF involves its inhibition of serine proteases. PMSF irreversibly binds to the active site of serine proteases, which prevents the enzyme from carrying out its normal function. This inhibition can be overcome by the addition of excess protease, which can compete with PMSF for binding to the active site.
Biochemical and Physiological Effects:
PMSF has been shown to have various biochemical and physiological effects. Inhibition of serine proteases can lead to a reduction in inflammation, blood coagulation, and cell signaling. PMSF has also been shown to have an effect on the immune system, specifically on the activation of T cells. It has been suggested that PMSF may have a potential use in the treatment of autoimmune diseases.
実験室実験の利点と制限
One advantage of using PMSF in lab experiments is its specificity for serine proteases. This allows for targeted inhibition of specific enzymes. PMSF is also relatively stable and easy to handle. However, PMSF has limitations in its use due to its irreversible binding to serine proteases. This can lead to difficulties in studying the function of these enzymes in vitro.
将来の方向性
There are several potential future directions for research on PMSF. One area of interest is in the development of more specific and reversible protease inhibitors. Another area of interest is in the use of PMSF as a potential therapeutic agent in the treatment of autoimmune diseases. Further research is also needed to fully understand the effects of PMSF on the immune system and its potential use in immunotherapy.
Conclusion:
In conclusion, N-methyl-4-[(propylamino)sulfonyl]-2-thiophenecarboxamide, or PMSF, is a chemical compound that has gained attention in scientific research for its potential therapeutic applications. Its mechanism of action involves the inhibition of serine proteases, which can lead to various biochemical and physiological effects. PMSF has advantages and limitations in its use in lab experiments, and there are several potential future directions for research on this compound.
合成法
PMSF can be synthesized through several methods. One common method involves the reaction of N-methylisatoic anhydride with thiophene-2-sulfonyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then reacted with propylamine to form PMSF. Another method involves the reaction of N-methylisatoic anhydride with thiophene-2-sulfonyl azide, followed by reduction with triphenylphosphine and propylamine.
科学的研究の応用
PMSF has been studied for its potential therapeutic applications in various fields of research. It has been shown to inhibit serine proteases, which are enzymes that play a role in many physiological processes such as blood coagulation, inflammation, and cell signaling. PMSF has also been studied for its potential use as a protease inhibitor in protein purification and analysis.
特性
IUPAC Name |
N-methyl-4-(propylsulfamoyl)thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O3S2/c1-3-4-11-16(13,14)7-5-8(15-6-7)9(12)10-2/h5-6,11H,3-4H2,1-2H3,(H,10,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVVKHGQUFAFDTP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNS(=O)(=O)C1=CSC(=C1)C(=O)NC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-bromo-1-[2-(4-bromophenyl)-2-oxoethyl]-1H-indole-2,3-dione](/img/structure/B4944582.png)
![3-{[(1,3-benzodioxol-5-ylmethyl)amino]methylene}-1,3-dihydro-2H-indol-2-one](/img/structure/B4944591.png)
![N-[2-(1-piperidinyl)ethyl]cyclopentanecarboxamide](/img/structure/B4944593.png)

![ethyl 1-[2-({[3-(ethoxycarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]amino}carbonyl)-4-nitrophenyl]-4-piperidinecarboxylate](/img/structure/B4944608.png)
![1,3-bis[(4-methylphenyl)sulfonyl]-2-phenylimidazolidine](/img/structure/B4944615.png)
![2-[(5-nitro-1-oxidospiro[benzimidazole-2,1'-cyclohexan]-4-yl)amino]ethanol](/img/structure/B4944623.png)
![2-phenyl-4-[4-(1-pyrrolidinylcarbonyl)-1-piperidinyl]-6,7-dihydro-5H-cyclopenta[d]pyrimidine](/img/structure/B4944636.png)
![N-[4-(aminosulfonyl)benzyl]-N-(2,5-dioxo-1-phenyl-3-pyrrolidinyl)propanamide](/img/structure/B4944638.png)

![N-{2-[(4-chlorobenzyl)thio]ethyl}acetamide](/img/structure/B4944650.png)
![ethyl {4-[5-(5-methoxy-3-methyl-1,3-benzothiazol-2(3H)-ylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl}acetate](/img/structure/B4944656.png)